molecular formula C14H11N7O B10983142 N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B10983142
M. Wt: 293.28 g/mol
InChI Key: TWFNSTHZVWFUSY-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₈H₁₉N₇O

    Molecular Weight: Approximately 349.39 g/mol

This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives play crucial roles in various biological processes due to their diverse chemical and pharmacological properties .

Preparation Methods

Synthetic Routes:: The synthesis of N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide involves several steps. One common approach is the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides, followed by heating in the absence of solvent. Diphenyl phosphorazidate (DPPA) serves as a convenient reagent for this transformation .

Industrial Production:: While industrial-scale production methods may vary, researchers have explored microwave-assisted synthesis and other efficient techniques to obtain this compound .

Chemical Reactions Analysis

N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide can participate in various reactions, including:

    Oxidation: Undergoes oxidation reactions with suitable reagents.

    Reduction: Can be reduced to form different derivatives.

    Substitution: Reacts with nucleophiles or electrophiles to yield substituted products.

Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions include modified tetrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

This compound finds applications across scientific domains:

    Chemistry: Used as a building block for designing novel molecules.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Explored for drug development.

    Industry: May serve as a precursor in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to highlight the uniqueness of this compound within the imidazole family. Researchers often compare its properties to related structures to understand its distinct features.

Properties

Molecular Formula

C14H11N7O

Molecular Weight

293.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H11N7O/c22-14(9-5-6-21-13(7-9)18-19-20-21)15-8-12-16-10-3-1-2-4-11(10)17-12/h1-7H,8H2,(H,15,22)(H,16,17)

InChI Key

TWFNSTHZVWFUSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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